9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one
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Overview
Description
9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one is a chemical compound with the molecular formula C14H11NO3 It is a heterocyclic compound that contains both indeno and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For example, the reaction of a methoxy-substituted aromatic aldehyde with a methyl-substituted pyridine derivative under acidic conditions can lead to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one: This compound itself.
This compound derivatives: Compounds with slight modifications to the original structure.
Other indeno-pyridine compounds: Similar compounds with variations in the indeno or pyridine moieties.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
112368-57-7 |
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Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-7-5-6-15-12-10(7)13(16)8-3-4-9(18-2)14(17)11(8)12/h3-6,17H,1-2H3 |
InChI Key |
ZHJQMWOBQVMZLS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3O)OC |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3O)OC |
Synonyms |
5-hydroxy-6-methoxyonychine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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